N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a benzenesulfonamide moiety.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)24-15-7-10-18-16-19(13-14-21(18)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWANKOOFRTURDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Benzoylation: The quinoline derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Sulfonamide Formation: The final step involves the reaction of the benzoylated quinoline with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and two closely related analogs:
Structural and Functional Analysis:
Core Modifications: The target compound and propanamide analog share a 1-benzoyl-substituted tetrahydroquinoline core, but the latter replaces the sulfonamide with a propanamide group. This substitution reduces molecular weight by ~85 g/mol and lowers logP (2.96 vs. ~3.2), likely due to the less polarizable amide group compared to the sulfonamide . Compound 3d features a 1-methyl-2-oxo group and a 4-cyclohexyl substituent, increasing steric bulk and hydrophobicity (MW = 399) . The 2-oxo group may enhance hydrogen-bonding interactions with target proteins.
Biological Implications: 3d is a validated dual TRIM24-BRPF1 bromodomain inhibitor with high affinity, attributed to its sulfonamide group and cyclohexyl tail . The target compound’s benzenesulfonamide may mimic this inhibitory activity but with altered selectivity due to the absence of the 2-oxo group. Its lower logP suggests improved membrane permeability but possibly weaker binding to polar binding pockets .
Synthetic Feasibility :
- Compound 3d was synthesized in 81% yield via optimized routes, suggesting scalability for analogs like the target compound . The propanamide analog’s synthesis details are unreported, limiting direct comparisons.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety, which contributes to its biological activity. The presence of the benzoyl group enhances its pharmacological potential by facilitating interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit significant biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For example, studies on N-benzenesulfonyl derivatives demonstrated non-surfactant antimicrobial activity through inhibition of bacterial enzymes such as MurD and others involved in cell wall synthesis .
- Antitumor Activity : Tetrahydroquinoline derivatives have been evaluated for their antitumor properties. In one study, several derivatives exhibited IC50 values lower than that of the standard drug Doxorubicin, indicating potent antitumor effects .
The mechanisms through which this compound exerts its effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Interference : It could disrupt cellular signaling pathways critical for tumor growth and survival.
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of related compounds, it was found that certain derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The carboxyfluorescein leakage assay indicated that these compounds did not disrupt bacterial membranes significantly but inhibited essential metabolic processes instead .
Antitumor Efficacy
A series of tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. Notably, some compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL, outperforming Doxorubicin (IC50 = 37.5 µg/mL) in specific assays . These findings suggest that structural modifications can enhance the potency of tetrahydroquinoline-based compounds.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
